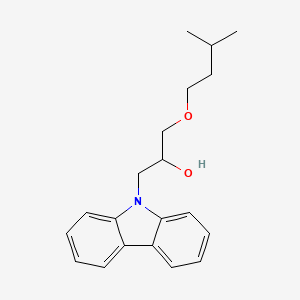

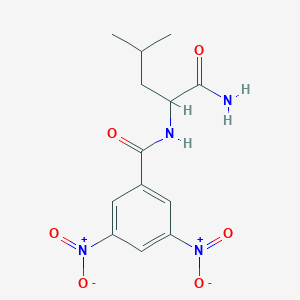

N~2~-(3,5-dinitrobenzoyl)leucinamide

Vue d'ensemble

Description

N~2~-(3,5-dinitrobenzoyl)leucinamide, commonly known as DNBA-leu, is a synthetic compound that has been extensively studied in the field of biochemistry and pharmacology. It is a derivative of leucine, an essential amino acid, and is used as a research tool to investigate the mechanism of action of various enzymes and proteins.

Applications De Recherche Scientifique

Chiral Discrimination and Analysis

Chiral Discrimination by Electrospray Ionization Mass Spectrometry : N-(3,5-dinitrobenzoyl)leucine derivatives are used in mass spectrometric experiments for chiral discrimination. They serve as chiral selectors to differentiate between enantiomers based on their electrospray ionization mass spectrum, which is critical for quantitative determinations of enantiomeric composition (Zu, Brewer, Wang, & Koscho, 2005).

Chiral Stationary Phases in Chromatography : These compounds are used as chiral stationary phases in high-performance liquid chromatography (HPLC) for resolving various racemic amino acids. They are effective for determining the optical purity of amino acid derivatives, demonstrating their utility in analytical chemistry (Heo, Hyun, Cho, & Ryoo, 2011).

Enantioselective Separation

Enantioselective Liquid-Liquid Extraction : The use of N-(3,5-dinitrobenzoyl)leucine derivatives in liquid-liquid extraction processes facilitates the enantioselective separation of racemic compounds. This application is significant in process chemistry and pharmaceutical production (Holbach, Soboll, Schuur, & Kockmann, 2015).

Design of Chiral Stationary Phases for Enhanced Enantioselectivity : These compounds are used to design new chiral stationary phases, optimizing the retention and separation factors for enantiomeric compounds. This application is critical in improving the effectiveness of chiral separations in chromatographic methods (Pirkle & Murray, 1993).

Theoretical and Experimental Studies

- Role in Chiral Recognition Mechanisms : Studies have shown thatN-(3,5-dinitrobenzoyl)leucine and its derivatives play a significant role in chiral recognition mechanisms. These studies involve X-ray crystallography and molecular modeling to understand the fundamental processes of chiral recognition at the molecular level, which is essential for the design of more efficient chiral selectors and stationary phases (Snyder, Volkers, Engebretson, Lee, Pirkle, & Carey, 2007).

- Computational Chemical Studies of Chiral Stationary Phase Models : Computational studies have been conducted to understand the interactions and structural dynamics of N-(3,5-dinitrobenzoyl)leucine in chiral stationary phase models. This research contributes to the theoretical understanding of chiral recognition and separation processes (Topiol & Sabio, 1989).

Photochemical Applications

- Photoinduced Intramolecular Charge Shift Reactions : Research has shown that N-(3,5-dinitrobenzoyl)leucine derivatives undergo photochemical processes under UV or solar irradiation. These reactions involve electron transfer and are of interest in the study of photochemistry and molecular electronics (Coelho, da Silva, Navarro, & Navarro, 2010).

Molecular Dynamics and Solvation Studies

- Solvation of Chiral Stationary Phases : The solvation properties of N-(3,5-dinitrobenzoyl)leucine-derived chiral stationary phases have been studied using molecular dynamics simulations. This research is vital for understanding the interactions at the molecular level that contribute to the effectiveness of these compounds in chromatographic separations (Nita & Cann, 2008).

Propriétés

IUPAC Name |

N-(1-amino-4-methyl-1-oxopentan-2-yl)-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O6/c1-7(2)3-11(12(14)18)15-13(19)8-4-9(16(20)21)6-10(5-8)17(22)23/h4-7,11H,3H2,1-2H3,(H2,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIRNLBBMNPGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-amino-4-methyl-1-oxopentan-2-yl)-3,5-dinitrobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171465.png)

![[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5171471.png)

![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)

![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)

![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)

![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)

![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)